![molecular formula C7H5NO2S2 B1254560 2,6-Pyridinedicarbothioic acid CAS No. 69945-42-2](/img/structure/B1254560.png)
2,6-Pyridinedicarbothioic acid
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Overview
Description
2,6-Pyridinedicarbothioic acid is a natural product found in Bacteria and Pseudomonas with data available.
Scientific Research Applications
1. Sensitization of Uranium Fluorescence
2,6-Pyridinedicarboxylic acid (PDA) effectively sensitizes and enhances uranium's fluorescence in aqueous media. This property allows for the analytical determination of uranium at trace levels. PDA also enhances the fluorescence of lanthanides, enabling the simultaneous determination of uranium and lanthanides (Maji & Viswanathan, 2009).
2. Bioassay Detection Scheme
PDA and its derivatives are used in enzyme-amplified lanthanide luminescence (EALL) for bioassay detection. This involves enzymatic amplification and time-resolved luminescence measurements of lanthanide chelates, allowing selective and sensitive detection of esterases and xanthine oxidase (Steinkamp & Karst, 2004).
3. Coordination Polymer Synthesis
PDA reacts with lead nitrate to form coordination polymers with potential applications in material science and chemistry. These polymers have been characterized for their structural properties (Rafizadeh, Amani, & Neumüller, 2006).
4. Organocatalysis
PDA has been identified as an effective organocatalyst for synthesizing 1,5-benzodiazepine derivatives. Its role in regioselective C-C bond formation highlights its potential in organic synthesis (Lal, Basha, Sarkar, & Khan, 2013).
5. Inorganic Pharmaceuticals
PDA and its derivatives, when coordinated with various elements, show promise in developing inorganic pharmaceuticals. These complexes have applications as insulin-like agents, bioimaging contrasting agents, antimicrobial agents, and anticancer agents (Celestine et al., 2015).
6. Analysis of Carboxylate Coordination
PDA's salts exhibit properties influenced by the bonding manner of carboxylate groups and coordination of the heterocyclic nitrogen atom. These properties have significance in understanding coordination chemistry and spectroscopy (Puntus, Zolin, & Kudryashova, 2004).
7. Antimicrobial Properties
PDA, as a metal chelator produced by Pseudomonas spp., has antimicrobial properties. It demonstrates antibiotic activity and metal sequestration as its primary mechanism (Sebat, Paszczynski, Cortese, & Crawford, 2001).
properties
CAS RN |
69945-42-2 |
---|---|
Molecular Formula |
C7H5NO2S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
pyridine-2,6-dicarbothioic S-acid |
InChI |
InChI=1S/C7H5NO2S2/c9-6(11)4-2-1-3-5(8-4)7(10)12/h1-3H,(H,9,11)(H,10,12) |
InChI Key |
SSRIAMRLMUFTNV-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)C(=O)S)C(=O)S |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)S)C(=O)S |
synonyms |
pyridine-2,6-bis(thiocarboxylate) pyridine-2,6-bis(thiocarboxylic acid) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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